molecular formula C7H6N2O4 B009625 Methyl 3-nitropyridine-2-carboxylate CAS No. 103698-08-4

Methyl 3-nitropyridine-2-carboxylate

Cat. No.: B009625
CAS No.: 103698-08-4
M. Wt: 182.13 g/mol
InChI Key: GTYLRDGENQOVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-nitropyridine-2-carboxylate is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the third position of the pyridine ring and a carboxylate ester group at the second position

Mechanism of Action

Target of Action

Methyl 3-nitropyridine-2-carboxylate is a chemical compound that is often used in the synthesis of various organic compounds . The primary targets of this compound are the molecules or structures in the reaction mixture that it interacts with. These targets can vary depending on the specific reaction conditions and the other reactants present .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, the nitro group in the 3-nitro-pyridyl carboxylate is replaced by a fluoride anion . This reaction is facilitated by the presence of a strong nucleophile, such as cesium fluoride, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of other organic compounds . The compound’s ability to undergo nucleophilic aromatic substitution makes it a valuable tool in the creation of various fluorinated aryl compounds . These compounds can then participate in further reactions, affecting a wide range of biochemical pathways.

Result of Action

The primary result of the action of this compound is the formation of a new compound, methyl 3-fluoropyridine-4-carboxylate . This compound is formed when the nitro group of the original compound is replaced by a fluoride anion . The resulting fluorinated aryl compound can then be used in further reactions .

Action Environment

The action of this compound is influenced by several environmental factors. The temperature, for example, can affect the rate and outcome of the reaction . The presence of a strong nucleophile and a polar aprotic solvent is also necessary for the reaction to occur . Other factors, such as the concentration of the reactants and the presence of any catalysts, can also influence the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-nitropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-pyridinecarboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Cesium fluoride, dimethyl sulfoxide.

Major Products Formed:

    Reduction: Methyl 3-aminopyridine-2-carboxylate.

    Substitution: Methyl 3-fluoropyridine-2-carboxylate.

Scientific Research Applications

Methyl 3-nitropyridine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.

Comparison with Similar Compounds

    Methyl 3-fluoropyridine-2-carboxylate: Similar in structure but with a fluorine atom instead of a nitro group.

    Methyl 3-aminopyridine-2-carboxylate: Similar in structure but with an amino group instead of a nitro group.

Uniqueness: Methyl 3-nitropyridine-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and allows for diverse chemical transformations. The nitro group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions, while the carboxylate ester group offers opportunities for further derivatization.

Properties

IUPAC Name

methyl 3-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLRDGENQOVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339418
Record name methyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103698-08-4
Record name methyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-nitropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-nitropyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-nitropyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-nitropyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-nitropyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-nitropyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.